N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Synthesis of 2-amino benzothiazole derivatives: This is achieved through the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform.
Formation of N-(1,3-benzothiazole-2-yl)-2-chloroacetamide: The 2-amino benzothiazole derivatives are further reacted with chloroacetyl chloride.
Coupling with thiophene-2-carboxylic acid: The final step involves coupling the N-(1,3-benzothiazole-2-yl)-2-chloroacetamide with thiophene-2-carboxylic acid under suitable reaction conditions.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal activities.
Biological Research: The compound has shown promising activity against various bacterial strains, making it a potential candidate for developing new antibacterial agents.
Industrial Applications: Benzothiazole derivatives, including this compound, are used in the synthesis of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound exhibits its effects by binding to bacterial enzymes, inhibiting their activity, and thereby preventing bacterial growth . The exact molecular pathways and targets are still under investigation, but it is believed to interfere with essential bacterial processes .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but may differ in their spectrum of activity and potency.
2-arylbenzothiazoles: These derivatives are known for their anticancer properties and have been studied for their potential use in cancer therapy.
Benzothiazole-based anti-tubercular compounds: These compounds have shown significant activity against Mycobacterium tuberculosis and are being explored for their potential in treating tuberculosis.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(16-6-3-11-22-16)19-13-9-7-12(8-10-13)18-20-14-4-1-2-5-15(14)23-18/h1-11H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQSJQCQYPVLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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